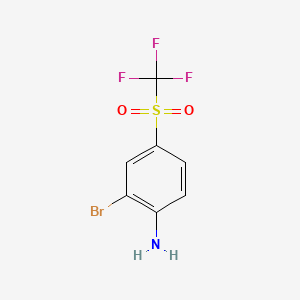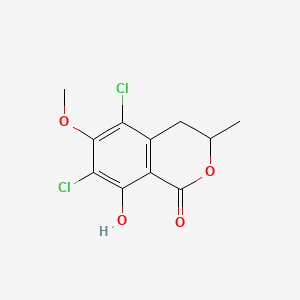
5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one is a chlorinated isocoumarin derivative. This compound is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, a methoxy group, and a methyl group attached to a benzopyran ring. It has a molecular formula of C11H10Cl2O4 and a molecular weight of 277.1 g/mol .
Preparation Methods
The synthesis of 5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one involves several steps. One common method includes the carboxylation of chlorinated 2,4-dimethoxy-6-methylbenzoic acids, which yields homophthalic acids. These homophthalic acids are then converted to homophthalic anhydrides, which are subsequently acetylated and decarboxylated to produce the desired isocoumarin derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one can be compared with other similar compounds, such as:
- 5-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methylisocoumarin
- 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methylisocoumarin
- 3,4-Dihydro-8-hydroxy-3-methylisocoumarin These compounds share a similar core structure but differ in the number and position of chlorine atoms. The presence of additional chlorine atoms in this compound enhances its chemical reactivity and potential biological activity .
Properties
CAS No. |
15815-78-8 |
|---|---|
Molecular Formula |
C11H10Cl2O4 |
Molecular Weight |
277.097 |
IUPAC Name |
5,7-dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H10Cl2O4/c1-4-3-5-6(11(15)17-4)9(14)8(13)10(16-2)7(5)12/h4,14H,3H2,1-2H3 |
InChI Key |
NPPAOLWCWIVEBL-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(=C(C(=C2Cl)OC)Cl)O)C(=O)O1 |
Synonyms |
5,7-Dichloro-3,4-dihydro-8-hydroxy-3-methyl-6-methoxy-1H-2-benzopyran-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


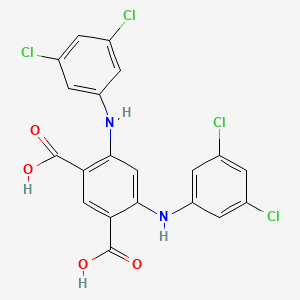
![N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine](/img/structure/B579547.png)
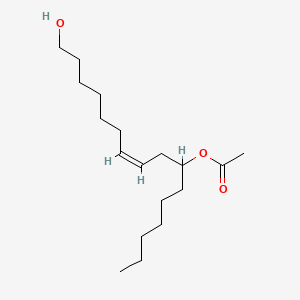
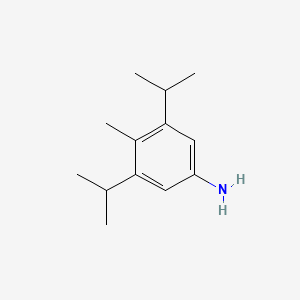
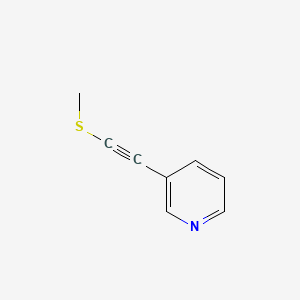
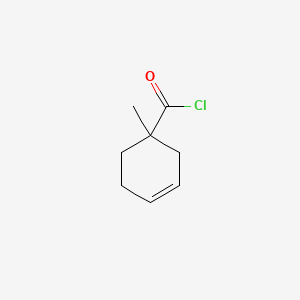
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)


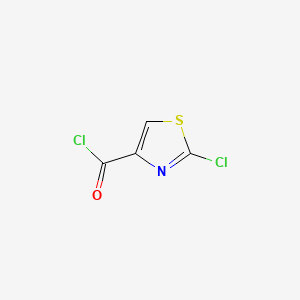
![N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B579562.png)
![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
